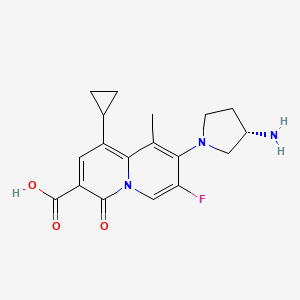

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-

Vue d'ensemble

Description

ABT-719 est un composé qui a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses applications potentielles dans divers domaines. Il s'agit d'un agent antimicrobien de type 2-pyridone connu pour son efficacité contre un large éventail d'infections bactériennes. ABT-719 inhibe l'activité de la gyrase de l'ADN, ce qui en fait un agent antibactérien puissant .

Mécanisme D'action

Target of Action

ABT-719 is primarily targeted towards the prevention of acute kidney injury (AKI) in patients undergoing high-risk cardiac surgery . It is a novel α-melanocyte-stimulating hormone analog .

Mode of Action

ABT-719 binds to melanocortin receptors (MCRs) 1, 3, 4, and 5 with high specificity . .

Biochemical Pathways

It is known that abt-719 has anti-inflammatory and organ-protective effects . These effects suggest that ABT-719 may influence pathways related to inflammation and organ protection.

Pharmacokinetics

It is known that abt-719 was administered in cumulative doses in a clinical trial , suggesting that its pharmacokinetic properties were considered in the dosing regimen.

Action Environment

It is known that abt-719 was tested in a clinical trial involving patients undergoing high-risk cardiac surgery , suggesting that the compound’s action may be influenced by factors such as the patient’s health status and the surgical environment.

Analyse Biochimique

Biochemical Properties

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. This compound has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- on various cell types and cellular processes are profound. In HIV-infected cells, this compound inhibits the integration of viral DNA, thereby halting viral replication and reducing viral load . It also influences cell signaling pathways, particularly those involved in immune responses, by modulating the activity of key signaling proteins. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in viral replication and immune regulation.

Molecular Mechanism

At the molecular level, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- exerts its effects through several mechanisms. The primary mechanism involves the inhibition of HIV-1 integrase by binding to its active site and sequestering essential cofactors, such as Mg2+ ions . This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. Additionally, this compound may inhibit other enzymes involved in viral replication and cellular metabolism, further contributing to its antiviral activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound can maintain its inhibitory effects on HIV-1 integrase and viral replication for several days in vitro

Dosage Effects in Animal Models

In animal models, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- vary with different dosages. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux and alter the levels of specific metabolites involved in viral replication and immune responses.

Transport and Distribution

Within cells and tissues, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific transporters . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with viral DNA and inhibits the activity of HIV-1 integrase . Additionally, the compound may be targeted to other subcellular compartments, such as the mitochondria and endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations enable the compound to modulate various cellular processes and exert its antiviral effects.

Méthodes De Préparation

La synthèse de l'ABT-719 implique la création d'une structure de type 2-pyridone. Les voies de synthèse spécifiques et les conditions réactionnelles pour l'ABT-719 ne sont pas largement publiées, mais il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent la formation du cycle pyridone. Les méthodes de production industrielle impliquent probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

ABT-719 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

ABT-719 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la gyrase de l'ADN et le développement de nouveaux agents antibactériens.

Biologie : ABT-719 est utilisé dans des études pour comprendre les mécanismes de résistance bactérienne et pour développer de nouvelles stratégies pour lutter contre les infections bactériennes.

Médecine : Le composé a été étudié pour son utilisation potentielle dans le traitement des infections urinaires et d'autres infections bactériennes.

Mécanisme d'action

ABT-719 exerce ses effets en inhibant la gyrase de l'ADN, une enzyme essentielle à la réplication de l'ADN bactérien. En inhibant cette enzyme, ABT-719 empêche les bactéries de répliquer leur ADN, ce qui conduit à la mort cellulaire. Les cibles moléculaires de l'ABT-719 comprennent l'enzyme gyrase de l'ADN et d'autres composants de la machinerie de réplication de l'ADN bactérien .

Applications De Recherche Scientifique

ABT-719 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of DNA gyrase inhibition and the development of new antibacterial agents.

Biology: ABT-719 is used in studies to understand bacterial resistance mechanisms and to develop new strategies to combat bacterial infections.

Medicine: The compound has been investigated for its potential use in treating urinary tract infections and other bacterial infections.

Comparaison Avec Des Composés Similaires

ABT-719 appartient à la classe des agents antibactériens de type 2-pyridone, qui sont connus pour leur activité à large spectre contre les bactéries à Gram positif et à Gram négatif. Les composés similaires incluent :

Ciprofloxacine : Un antibiotique de type fluoroquinolone qui inhibe également la gyrase de l'ADN mais qui diffère dans sa structure chimique.

Sparfloxacine : Une autre fluoroquinolone avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Clinafloxacine : Une fluoroquinolone avec une activité puissante contre les bactéries à Gram positif.

ABT-719 est unique en raison de sa puissance supérieure contre certaines souches bactériennes, y compris celles résistantes à d'autres antibiotiques comme la ciprofloxacine et la vancomycine .

Propriétés

IUPAC Name |

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUKUAHPMHVZJL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167476 | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162829-90-5 | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spectrum of activity of ABT-719?

A2: ABT-719 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] It shows significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, ]

Q2: How does the efficacy of ABT-719 compare to that of existing antibiotics, particularly fluoroquinolones?

A3: In preclinical studies, ABT-719 demonstrated superior efficacy compared to ciprofloxacin against various infections. For instance, it was 4- to 10-fold more effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections in mice. [] ABT-719 also showed greater potency against quinolone-sensitive S. aureus, Enterococcus faecalis, and Enterococcus faecium in immunosuppressed mice. [] It exhibited comparable effectiveness to ciprofloxacin in treating infections caused by Pseudomonas aeruginosa and Escherichia coli. []

Q3: Are there any studies investigating the efficacy of ABT-719 against intracellular infections?

A4: Yes, research indicates that ABT-719 is highly effective against intracellular bacterial infections. Studies showed that it outperformed ciprofloxacin, demonstrating at least three-fold lower 50% effective doses (ED50s) in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []

Q4: What is the significance of the structural modifications at the C-8 position of 4H-4-oxoquinolizine derivatives, such as ABT-719?

A5: Structural modifications at the C-8 position of 4H-4-oxoquinolizines significantly influence their antibacterial activity, physicochemical properties, and pharmacokinetic profiles. [] These alterations can enhance activity against Gram-positive bacteria, including ciprofloxacin- and methicillin-resistant S. aureus. [] Furthermore, specific C-8 modifications can lead to improved in vivo efficacy compared to ABT-719. For example, the cis-3-amino-4-methylpiperidine analogue (3ss) demonstrated superior efficacy against S. aureus, S. pneumoniae, and E. coli in a mouse protection test, exhibiting lower oral ED50 values than ABT-719. []

Q5: What are the implications of the "conformation switch model" concerning the interaction of ABT-719 with resistant DNA gyrase and topoisomerase IV?

A6: The "conformation switch model" suggests that ABT-719, unlike some other quinolones, might possess a unique ability to interact with mutated binding sites on DNA gyrase and topoisomerase IV. [] This characteristic could contribute to its effectiveness against resistant strains where mutations alter the enzyme's structure. []

Q6: Has ABT-719 been evaluated in clinical trials, and if so, what were the findings?

A7: Yes, ABT-719 has been investigated in a Phase 2b clinical trial (NCT01777165) for preventing acute kidney injury in patients undergoing high-risk cardiac surgery. [] Unfortunately, the trial did not meet its primary endpoint of reducing acute kidney injury incidence as defined by Acute Kidney Injury Network (AKIN) criteria. []

Q7: What is the current status of ABT-719 development?

A8: While ABT-719 showed early promise as a potential antibacterial agent, its development seems to have been halted. Although it demonstrated efficacy in preclinical studies, the unsuccessful Phase 2b trial suggests further research and development are needed to fully understand its potential and address limitations. []

Q8: What are the potential advantages of ABT-719 over existing antibiotics?

A9: ABT-719's potential advantages stem from its broad-spectrum activity, particularly its effectiveness against resistant bacteria, including MRSA and quinolone-resistant strains. [, , ] This characteristic makes it a promising candidate for combating the growing problem of antibiotic resistance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.